N4-Methylcytidine
Overview
Description
N4-Methylcytidine: is a modified nucleoside found in RNA. It is characterized by the methylation of the cytidine base at the nitrogen-4 position. This modification plays significant roles in various biological processes, including gene regulation and the stability of RNA structures .
Scientific Research Applications
N4-Methylcytidine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: this compound is involved in the regulation of gene expression and RNA processing.
Medicine: It has potential therapeutic applications in the treatment of diseases related to RNA dysfunction.
Industry: The compound is used in the development of RNA-based technologies and therapeutics.
Mechanism of Action
Target of Action
N4-Methylcytidine (m4C) primarily targets RNA, specifically the 12S rRNA in human mitochondria . The m4C methyltransferase METTL15 is responsible for the specific recognition and modification of m4C839 located in the 44th helix of 12S rRNA . This modification plays important roles in both bacterial and eukaryotic cells .
Mode of Action
The m4C modification retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity . By contrast, the N4,N4-dimethylcytidine (m42C) modification disrupts the C:G pair and significantly decreases the duplex stability through a conformational shift of native Watson-Crick pair to a wobble-like pattern with the formation of two hydrogen bonds . This double-methylated m42C also results in the loss of base pairing discrimination between C:G and other mismatched pairs like C:A, C:T and C:C .
Biochemical Pathways
The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication . This modification can be dynamically and reversibly regulated by specific reader, writer, and eraser enzymes, representing a new layer of gene regulation .
Pharmacokinetics
It is known that the compound is synthesized and incorporated into rna oligonucleotides
Result of Action
The introduction of this compound at position 839 of human 12S mt-rRNA by METTL15 is necessary for efficient mitochondrial protein synthesis . The m4C modification is essential to fine-tuning the ribosomal decoding center and increasing decoding fidelity .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, METTL15 deficiency caused increased reactive oxygen species, decreased membrane potential, and altered cellular metabolic state . Knocking down METTL15 caused an elevated lactate secretion and increased levels of histone H4K12-lactylation and H3K9-lactylation . Therefore, the cellular environment plays a crucial role in the action, efficacy, and stability of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N4-Methylcytidine interacts with various enzymes, proteins, and other biomolecules. It is found in mammalian mitochondrial rRNA where it stabilizes the structure of 12S rRNA and is essential for mitochondrial translation of oxidative phosphorylation-related proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: N4-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N4-methylcytosine.
Reduction: Reduction reactions can convert this compound back to cytidine.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: N4-methylcytosine.
Reduction: Cytidine.
Substitution: Various substituted cytidines depending on the nucleophile used.
Comparison with Similar Compounds
5-Methylcytidine: Another methylated nucleoside with a methyl group at the carbon-5 position.
N1-Methylguanidine: A methylated guanine nucleoside.
N1-Methyladenosine: A methylated adenine nucleoside.
N3-Methylcytidine: A methylated cytidine with a methyl group at the nitrogen-3 position.
Uniqueness: N4-Methylcytidine is unique due to its specific methylation at the nitrogen-4 position, which has distinct effects on RNA structure and function compared to other methylated nucleosides. This unique modification allows for specific regulatory roles in gene expression and RNA stability .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCNWAXLJWBRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319304 | |
Record name | N4-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10578-79-7, 13491-42-4 | |
Record name | NSC518744 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC343653 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N4-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.